molecular formula C19H23N5O3S B2696032 4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 1428371-82-7

4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2696032
CAS No.: 1428371-82-7
M. Wt: 401.49
InChI Key: TZAVZQVFZJTIEE-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-1-yl group attached to a pyridazin-3-yl moiety, linked via an aminoethyl chain to a methoxy-dimethylbenzenesulfonamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazin-3-yl intermediate, which is then reacted with a pyrrol-1-yl derivative. The aminoethyl chain is introduced through nucleophilic substitution reactions, followed by the attachment of the methoxy-dimethylbenzenesulfonamide group via sulfonation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazin-3-yl derivatives and pyrrol-1-yl-containing molecules, such as:

  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Uniqueness

4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-14-13-17(15(2)12-16(14)27-3)28(25,26)21-9-8-20-18-6-7-19(23-22-18)24-10-4-5-11-24/h4-7,10-13,21H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAVZQVFZJTIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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